N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide
Overview
Description
N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to produce 4-bromo-3-nitroaniline. This intermediate is then subjected to a condensation reaction with 2-(naphthalen-2-ylamino)acetic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide
- N-[(E)-(4-fluoro-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide
Uniqueness
N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions, potentially leading to unique properties and applications.
Properties
IUPAC Name |
N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3/c20-17-8-5-13(9-18(17)24(26)27)11-22-23-19(25)12-21-16-7-6-14-3-1-2-4-15(14)10-16/h1-11,21H,12H2,(H,23,25)/b22-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJAQBQLTDDSEF-SSDVNMTOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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